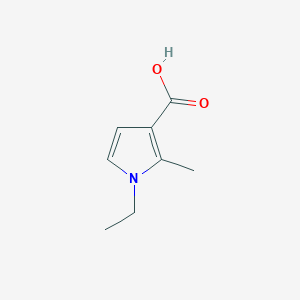

1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrrole ring substituted with ethyl and methyl groups at positions 1 and 2, respectively, and a carboxylic acid group at position 3

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester, which is then hydrolyzed to yield the carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds derived from pyrrole structures. For instance, derivatives of 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid have been investigated for their ability to induce apoptosis in cancer cells. Research demonstrated that these compounds could significantly cleave Poly ADP ribose polymerase (PARP) and caspase-3, markers indicative of apoptosis, in xenograft tumor models .

| Study | Compound | Effect | Methodology |

|---|---|---|---|

| Study 1 | This compound | Induces apoptosis | In vivo analysis in SCID mice |

| Study 2 | Related pyrrole derivatives | Antitumor activity | Western blot analysis for PARP and caspase-3 cleavage |

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its derivatives are being explored for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Dye Intermediates

This compound serves as a key intermediate in the synthesis of dyes and pigments used in textiles and plastics. The unique properties of pyrrole derivatives allow for vibrant colors and stability under various environmental conditions .

Corrosion Inhibitors

The compound has been studied for its potential use as a corrosion inhibitor in metal protection applications. Its ability to form protective films on metal surfaces can enhance durability and resistance to environmental degradation .

Synthesis of Complex Molecules

The compound is utilized in organic synthesis as a building block for more complex molecules. Its reactivity allows it to participate in various reactions such as cycloadditions, substitutions, and functional group transformations. This versatility makes it valuable in the development of pharmaceuticals and agrochemicals .

| Reaction Type | Example | Outcome |

|---|---|---|

| Cycloaddition | Pyrrole derivatives with dienes | Formation of new heterocyclic compounds |

| Substitution | Nucleophilic substitution reactions | Introduction of functional groups |

Study on Antitumor Activity

In a study published by PMC, researchers synthesized several pyrrole derivatives, including this compound, and evaluated their antitumor efficacy. The results indicated that these compounds could effectively induce apoptosis in cancer cells through the activation of apoptotic pathways .

Antimicrobial Testing

A comprehensive evaluation of the antimicrobial properties of pyrrole derivatives showed significant activity against both Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR) that could guide future modifications to enhance efficacy against resistant strains .

Mecanismo De Acción

The mechanism by which 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, influencing biological processes. For example, its potential antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Comparación Con Compuestos Similares

1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid ethyl ester: This compound is similar but features an ester group instead of a carboxylic acid group.

2-Methyl-1H-pyrrole-3-carboxylic acid: Lacks the ethyl group at position 1.

1-Ethyl-1H-pyrrole-3-carboxylic acid: Lacks the methyl group at position 2.

Uniqueness: this compound is unique due to the specific combination of ethyl and methyl groups on the pyrrole ring, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Actividad Biológica

1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid (commonly referred to as Compound 14) is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrole ring with an ethyl and a methyl substituent, along with a carboxylic acid group. Its molecular formula is C8H9N1O2, and it has a molecular weight of approximately 153.16 g/mol.

Research indicates that this compound exhibits senolytic activity , which refers to its ability to selectively induce death in senescent cells. Senescent cells are known to contribute to aging and various age-related diseases. The compound has been shown to interact with key proteins involved in the regulation of cell survival and apoptosis, particularly through its effects on the Bcl-2 family of proteins.

1. Cancer Treatment

One significant area of research involves the use of this compound in combination therapies for treating acute myeloid leukemia (AML). Studies have demonstrated that when used alongside antineoplastic antibiotics such as Actinomycin D, it enhances the efficacy of treatment by targeting mitochondrial dysfunction in cancer cells. This combination has been shown to disrupt the NPM1c/PML axis, which is crucial for the proliferation of certain leukemic cells .

2. Senolytic Therapy

The compound's ability to induce senolysis suggests potential applications in age-related therapies. By selectively eliminating senescent cells, it may help alleviate symptoms associated with aging and improve tissue regeneration. In vitro studies have indicated that this compound can effectively reduce the viability of senescent human epithelial cells without affecting non-senescent cells .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

Propiedades

IUPAC Name |

1-ethyl-2-methylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-9-5-4-7(6(9)2)8(10)11/h4-5H,3H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRQYYDXOAZYMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=C1C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.